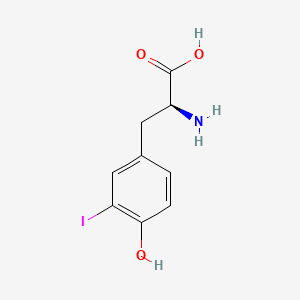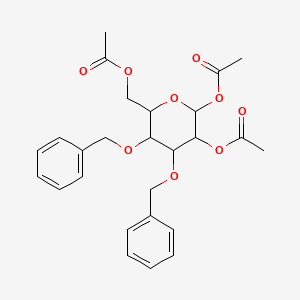
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside is a synthetic compound that has garnered interest in various scientific fields. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple functional groups, making it a versatile molecule for research and industrial applications .
准备方法
The synthesis of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves several steps. The process typically starts with the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group. The methoxycarbonyloctyl chain is then attached through esterification, and the methoxybenzylidene group is introduced via a benzylidene acetal formation reaction. The final product is obtained after deprotection and purification steps .
化学反应分析
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or carbonyl groups.
科学研究应用
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
相似化合物的比较
When compared to similar compounds, 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Deoxy-2-phthalimido-beta-D-glucopyranoside: Lacks the methoxycarbonyloctyl and methoxybenzylidene groups, making it less versatile.
4,6-O-Benzylidene-beta-D-glucopyranoside: Does not contain the phthalimido or methoxycarbonyloctyl groups, limiting its applications.
8-Methoxycarbonyloctyl-beta-D-glucopyranoside: Missing the phthalimido and benzylidene groups, reducing its potential for specific reactions and applications.
属性
IUPAC Name |
methyl 9-[[7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B7795955.png)
![Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester](/img/structure/B7795960.png)
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B7795964.png)








![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)

